molecular formula C12H19NO4 B13897275 Rel-(1R,4S,5R)-4-((tert-butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid

Rel-(1R,4S,5R)-4-((tert-butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B13897275
M. Wt: 241.28 g/mol
InChI Key: ZDKMDPPQMCOHEX-YVZVNANGSA-N
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Description

Rel-(1R,4S,5R)-4-((tert-butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid: is a complex organic compound characterized by its bicyclic structure. This compound is notable for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rel-(1R,4S,5R)-4-((tert-butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Rel-(1R,4S,5R)-4-((tert-butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Rel-(1R,4S,5R)-4-((tert-butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,4S,5R)-4-((tert-butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

  • Rel-(1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
  • Rel-(1R,3R,5s,6r)-3-((tert-butoxycarbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid

Comparison: Rel-(1R,4S,5R)-4-((tert-butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. The presence of the tert-butoxycarbonyl group provides stability and protection during synthetic processes, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1R,4S,5R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-4-5-12(9(14)15)6-7(8)12/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)/t7-,8-,12+/m0/s1

InChI Key

ZDKMDPPQMCOHEX-YVZVNANGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@]2([C@H]1C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(C1C2)C(=O)O

Origin of Product

United States

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